1-Cyclopropylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylaziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring fused with a cyclopropyl group and a nitrile functional group.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1-Cyclopropylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack. .
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylaziridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial coatings and materials for CO2 adsorption.
Biological Studies: Its derivatives are studied for their potential as enzyme inhibitors and modulators of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylaziridine-2-carbonitrile involves its high ring strain, which makes it reactive towards nucleophiles. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzymes such as protein disulfide isomerases. This mechanism is particularly relevant in its potential anticancer activity, where it targets extracellular cysteine-containing proteins of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylaziridine-2-carbonitrile can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in medicinal chemistry as an immunomodulatory agent.
Mitomycin C: An aziridine-containing chemotherapeutic agent with significant antitumor activity.
Azinomycin B: Another aziridine derivative used in cancer treatment.
The uniqueness of this compound lies in its combination of the cyclopropyl and nitrile groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
75985-12-5 |
---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
1-cyclopropylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2/c7-3-6-4-8(6)5-1-2-5/h5-6H,1-2,4H2 |
InChI-Schlüssel |
JZDIDTHPBYSKOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.